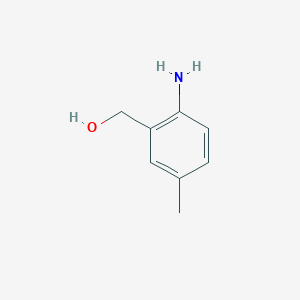

2-Amino-5-methylbenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-5-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(9)7(4-6)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STWNJQOCTNSGLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341880 | |

| Record name | 2-Amino-5-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34897-84-2 | |

| Record name | 2-Amino-5-methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-Amino-5-methylbenzyl alcohol from 2-amino-5-methylbenzoic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 2-amino-5-methylbenzyl alcohol from 2-amino-5-methylbenzoic acid. The primary focus of this document is on the selective reduction of the carboxylic acid functional group in the presence of an amino group on the aromatic ring. The information presented herein is intended to equip researchers and professionals in the field of drug development and organic synthesis with the necessary knowledge to safely and efficiently perform this transformation.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of various pharmaceutical compounds and other complex organic molecules.[1] Its structure, featuring both a nucleophilic amino group and a reactive hydroxymethyl group, allows for a diverse range of chemical modifications. The synthesis of this compound from the readily available 2-amino-5-methylbenzoic acid is a key transformation that requires a reducing agent capable of selectively acting on the carboxylic acid moiety without affecting the amino group or the aromatic ring.

This guide will detail the most effective and commonly employed method for this reduction, utilizing lithium aluminum hydride (LAH), a powerful reducing agent for polar functional groups like carboxylic acids.[2][3]

Reaction Pathway and Mechanism

The core of the synthesis is the reduction of the carboxylic acid to a primary alcohol. Lithium aluminum hydride is a potent source of hydride ions (H⁻), which act as the reducing species.[4][5]

Reaction Scheme:

Figure 1: General reaction pathway for the synthesis of this compound.

The reaction proceeds via the nucleophilic attack of a hydride ion from the aluminohydride complex onto the electrophilic carbonyl carbon of the carboxylic acid. This is followed by a workup step, typically with acid, to protonate the resulting alkoxide and yield the final alcohol product.

Quantitative Data

The following table summarizes the key quantitative data for the starting material and the product.

| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 2-Amino-5-methylbenzoic acid | C₈H₉NO₂ | 151.16 | 177 | 316.60 | 2941-78-8[6] |

| This compound | C₈H₁₁NO | 137.18 | 123-126 | Not available | 34897-84-2 |

Table 1: Physicochemical Properties of Reactant and Product

A similar reduction of 2-amino-5-bromobenzoic acid to 2-amino-5-bromobenzyl alcohol using lithium aluminum hydride has been reported with a yield of 80-88%.[7] It is anticipated that the synthesis of this compound would proceed with a comparable yield.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from 2-amino-5-methylbenzoic acid. This protocol is adapted from a procedure for a structurally similar compound and should be performed by trained personnel in a controlled laboratory environment.[7]

Materials:

-

2-Amino-5-methylbenzoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and nitrogen inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter paper

Workflow:

Figure 2: A step-by-step workflow for the synthesis and purification of this compound.

Procedure:

-

Reaction Setup: In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise, add lithium aluminum hydride (approximately 2.9 equivalents) to the stirred solution. Caution: LAH reacts violently with water and protic solvents. Handle with extreme care under an inert atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly pour it into a separate flask containing cold ethyl acetate to quench the excess LAH.

-

Work-up: Slowly and carefully add water to the quenched mixture to hydrolyze the aluminum salts. Add more water to dissolve the inorganic salts, resulting in two distinct layers.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer multiple times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound as a solid.[7]

Safety Considerations

-

Lithium aluminum hydride (LAH) is a highly reactive, flammable solid that reacts violently with water, producing flammable hydrogen gas. All manipulations should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon standing. Use only freshly distilled or inhibitor-stabilized THF.

-

The quenching of the reaction is highly exothermic and should be performed with extreme caution in an ice bath and behind a safety shield.

Conclusion

The reduction of 2-amino-5-methylbenzoic acid to this compound is a robust and high-yielding transformation when carried out with lithium aluminum hydride under anhydrous conditions. This guide provides a detailed protocol and the necessary supporting information for researchers to successfully and safely perform this synthesis. The resulting product is a versatile intermediate for further chemical elaboration in various research and development endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. Show a mechanism for the lithium aluminum hydride reduction of be... | Study Prep in Pearson+ [pearson.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Amino-5-methylbenzoic acid | 2941-78-8 | FA17633 [biosynth.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

The Formation of 2-Amino-5-methylbenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Amino-5-methylbenzyl alcohol, an important intermediate in the pharmaceutical and chemical industries. This document details the underlying reaction mechanisms, provides experimental protocols, and presents relevant chemical data.

Introduction

This compound, with the CAS number 34897-84-2, is a versatile aromatic alcohol containing both an amino and a hydroxymethyl functional group.[1][2] Its structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[3][4] This guide will focus on the two predominant methods for its synthesis: the reduction of 2-amino-5-methylbenzoic acid and the catalytic hydrogenation of 5-methyl-2-nitrobenzaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO | [1][5] |

| Molecular Weight | 137.18 g/mol | [1][2][5] |

| Melting Point | 123-126 °C | [2][6] |

| Appearance | Off-white to light yellow solid | [6] |

| CAS Number | 34897-84-2 | [1][2] |

Synthetic Pathways and Mechanisms

There are two primary, well-documented synthetic routes for the formation of this compound.

Reduction of 2-Amino-5-methylbenzoic Acid

This common laboratory-scale synthesis involves the reduction of the carboxylic acid group of 2-amino-5-methylbenzoic acid using a strong reducing agent, typically lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Caption: Reduction of 2-Amino-5-methylbenzoic Acid.

Mechanism:

The mechanism of this reduction involves the nucleophilic attack of the hydride ion (H⁻) from LiAlH₄ on the electrophilic carbonyl carbon of the carboxylic acid. This process occurs in several steps:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride to form hydrogen gas and a lithium carboxylate salt.

-

First Hydride Addition: A hydride ion from an AlH₃ molecule (formed in situ) adds to the carbonyl carbon of the carboxylate, forming a tetrahedral intermediate.

-

Coordination and Second Hydride Addition: The lithium and aluminum ions coordinate to the oxygen atoms. A second hydride addition occurs, leading to the cleavage of the C-O bond and formation of an aldehyde intermediate, which is immediately reduced further.

-

Third Hydride Addition: A third hydride adds to the aldehyde carbonyl group.

-

Workup: The reaction is quenched with water to neutralize any remaining hydride and to hydrolyze the aluminum alkoxide complex to yield the final product, this compound.

Caption: LiAlH₄ Reduction Mechanism.

Experimental Protocol:

The following protocol is based on a literature procedure for the synthesis of this compound from 2-amino-5-methylbenzoic acid.[6]

-

Materials: 2-amino-5-methylbenzoic acid, lithium aluminum hydride (LiAlH₄), tetrahydrofuran (THF), deionized water, ethyl acetate (EtOAc), saturated saline solution, anhydrous magnesium sulfate (MgSO₄), diatomaceous earth.

-

Procedure:

-

Suspend lithium aluminum hydride (20.4 mmol) in THF (10 mL) at room temperature.

-

Slowly add a solution of 2-amino-5-methylbenzoic acid (8.5 mmol) in THF (24 mL) dropwise over 20 minutes.

-

Stir the reaction mixture continuously for 3.5 hours at room temperature.

-

After completion, carefully quench the reaction at 0 °C with deionized water (10 mL).

-

Filter the resulting suspension through a pad of diatomaceous earth.

-

Wash the filter cake with ethyl acetate (100 mL).

-

Combine the organic phases, wash with saturated saline (30 mL), and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure to obtain this compound.

-

Catalytic Hydrogenation of 5-Methyl-2-nitrobenzaldehyde

An alternative route to this compound involves the simultaneous reduction of a nitro group and an aldehyde. This is typically achieved through catalytic hydrogenation. The starting material for this synthesis would be 5-methyl-2-nitrobenzaldehyde.

Reaction Scheme:

Caption: Catalytic Hydrogenation of 5-Methyl-2-nitrobenzaldehyde.

Mechanism:

Catalytic hydrogenation occurs on the surface of a metal catalyst. Both the nitro group and the aldehyde are reduced in this process.

-

Adsorption: Hydrogen gas and the organic substrate (5-methyl-2-nitrobenzaldehyde) adsorb onto the surface of the catalyst.

-

Hydrogenation of the Nitro Group: The nitro group is reduced to an amino group in a stepwise fashion, likely proceeding through nitroso and hydroxylamine intermediates.

-

Hydrogenation of the Aldehyde: The aldehyde group is reduced to a primary alcohol.

-

Desorption: The final product, this compound, desorbs from the catalyst surface.

The choice of catalyst and reaction conditions (temperature, pressure) can influence the selectivity and rate of the reaction.[7] For instance, palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel are commonly used catalysts for such transformations.[7][8]

Caption: Catalytic Hydrogenation Workflow.

Experimental Protocol (General):

A general procedure for a similar transformation is provided, which can be adapted for 5-methyl-2-nitrobenzaldehyde.[8]

-

Materials: 5-methyl-2-nitrobenzaldehyde, a suitable solvent (e.g., methanol or ethanol), a hydrogenation catalyst (e.g., 10% Pd/C or Raney nickel), and a hydrogen source.

-

Procedure:

-

Dissolve the 5-methyl-2-nitrobenzaldehyde in the chosen solvent in a pressure-resistant reaction vessel.

-

Add the catalyst to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-20 kg/cm ²).[7]

-

Stir the reaction mixture at a suitable temperature (e.g., 40-80 °C) until hydrogen uptake ceases.[7]

-

After the reaction is complete, cool the vessel and carefully vent the excess hydrogen.

-

Remove the catalyst by filtration.

-

Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or chromatography.

-

Quantitative Data

Spectroscopic Data:

| Data Type | Key Features |

| Mass Spectrometry | Molecular Ion (M+): 137, Other significant peaks: 118, 119.[5] |

| ¹H NMR | Expected signals would include peaks for the aromatic protons, the methyl group protons, the benzylic CH₂ protons, the alcohol OH proton, and the amine NH₂ protons. The exact chemical shifts and splitting patterns would depend on the solvent used. |

| ¹³C NMR | Expected signals would correspond to the eight distinct carbon atoms in the molecule. |

| IR Spectroscopy | Characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretches of the amine, C-H stretches (aromatic and aliphatic), and C=C stretches of the aromatic ring. |

Conclusion

The formation of this compound is most commonly and efficiently achieved through the lithium aluminum hydride reduction of 2-amino-5-methylbenzoic acid or the catalytic hydrogenation of 5-methyl-2-nitrobenzaldehyde. The choice of synthetic route may depend on the availability of starting materials, the desired scale of the reaction, and the available equipment. Both methods provide reliable pathways to this valuable synthetic intermediate. This guide has provided the fundamental mechanistic and procedural information required for the successful synthesis and understanding of this compound formation.

References

- 1. scbt.com [scbt.com]

- 2. 2-氨基-5-甲基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino Benzyl Alcohol [anshulchemicals.com]

- 5. This compound | C8H11NO | CID 576450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound CAS#: 34897-84-2 [m.chemicalbook.com]

- 7. JPH07242603A - Production of 2-aminobenzylalcohol - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

Spectroscopic Characterization of 2-Amino-5-methylbenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-methylbenzyl alcohol (CAS No: 34897-84-2), a key intermediate in various synthetic applications. This document outlines the expected spectroscopic data, detailed experimental protocols for obtaining this data, and a logical workflow for the characterization process.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this compound.

Table 1: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 3444, 3335 | Strong, Broad | N-H Stretching (Amino group) |

| 3500-3200 | Strong, Broad | O-H Stretching (Alcohol) |

| 3100-3000 | Medium | Aromatic C-H Stretching |

| 2950-2850 | Medium | Aliphatic C-H Stretching (CH₃ and CH₂ groups) |

| 1652, 1592 | Medium | C=C Stretching (Aromatic ring) |

| 1568 | Medium | N-H Bending |

| 1465 | Medium | CH₂ Bending |

| 1320-1000 | Strong | C-O Stretching (Alcohol) |

| 1250-1020 | Medium | C-N Stretching (Aromatic amine) |

| 900-675 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: The IR data is based on typical values for similar aromatic amines and benzyl alcohols and published data for related compounds.[1] Specific peak positions may vary slightly based on the experimental conditions.

Table 2: ¹H NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |

| ~7.0-7.2 | m | 3H | Aromatic protons |

| 4.61 | s | 2H | -CH₂-OH |

| ~3.5-4.5 | br s | 2H | -NH₂ |

| 2.34 | s | 3H | -CH₃ |

| ~2.0-2.5 | br s | 1H | -OH |

Note: This is a predicted spectrum based on known chemical shifts for similar compounds.[2][3] The exact chemical shifts and coupling constants would need to be determined experimentally. The signals for -NH₂ and -OH protons are often broad and may exchange with deuterium oxide (D₂O).

Table 3: ¹³C NMR Spectroscopy Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~145-150 | C-NH₂ |

| ~135-140 | C-CH₃ |

| ~125-130 | Aromatic CH |

| ~115-120 | Aromatic CH |

| ~60-65 | -CH₂-OH |

| ~20-25 | -CH₃ |

Note: This is a predicted spectrum based on known chemical shifts for similar aromatic compounds.[4][5] Broadband proton decoupling is typically used, resulting in singlet peaks for each carbon.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Fragmentation Assignment |

| 137 | Moderate | [M]⁺ (Molecular Ion) |

| 120 | High | [M-NH₃]⁺ |

| 119 | High | [M-H₂O]⁺ |

| 106 | High | [M-CH₂OH]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Note: The fragmentation pattern is predicted based on the typical behavior of aromatic amines and benzyl alcohols under electron ionization.[6][7] The base peak may vary depending on the ionization energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.[8][9]

-

Instrument Setup: The FT-IR spectrometer is set to record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal is recorded.

-

Data Acquisition: The sample is brought into firm contact with the ATR crystal using a pressure clamp. The infrared spectrum of the sample is then recorded.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum.

Methodology (KBr Pellet):

-

Sample Preparation: Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[10]

-

Instrument Setup: The FT-IR spectrometer is set to the appropriate scanning range. A background spectrum is recorded with an empty sample holder.

-

Data Acquisition: The KBr pellet is placed in the sample holder and the infrared spectrum is recorded.

-

Data Processing: The background is subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology (¹H and ¹³C NMR):

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube to a volume of about 0.6-0.7 mL. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR , a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.

-

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. For ¹H NMR, the peaks are integrated to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the solid sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is then vaporized by heating under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺) and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. 2-Methylbenzyl alcohol(89-95-2) 1H NMR [m.chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. 2-Aminobenzyl alcohol | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 9. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 10. eng.uc.edu [eng.uc.edu]

A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Amino-5-methylbenzyl alcohol

Introduction

2-Amino-5-methylbenzyl alcohol is a valuable bifunctional organic molecule incorporating both a primary amine and a primary alcohol on a toluene scaffold. Its structure makes it a versatile building block in the synthesis of pharmaceuticals and other complex organic molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, offering field-proven insights into spectral interpretation and data acquisition for researchers, scientists, and drug development professionals.

The power of NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule's structure.[1] For this compound, ¹H NMR spectroscopy reveals the number of distinct proton environments and their connectivity, while ¹³C NMR spectroscopy provides information about the carbon framework. Together, they offer unambiguous confirmation of the compound's identity and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the atoms in this compound are numbered as shown in the following diagram. This numbering scheme will be used consistently throughout this guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information about the proton environments within the molecule. The chemical shifts (δ), multiplicities, and coupling constants (J) are key parameters for assigning each signal to a specific proton or group of protons. The following table summarizes the predicted ¹H NMR data in a common NMR solvent such as DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 - 7.1 | m | 3H | H-3, H-4, H-6 (Aromatic) |

| ~4.9 (broad s) | s | 2H | NH₂ |

| ~4.40 | s | 2H | CH₂ OH |

| ~5.0 (broad s) | s | 1H | OH |

| ~2.15 | s | 3H | CH₃ |

Disclaimer: The ¹H and ¹³C NMR data presented in this guide are predicted values based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

In-depth Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (H-3, H-4, and H-6): The protons on the aromatic ring are expected to appear in the region of δ 6.8-7.1 ppm. Due to the substitution pattern, these protons will exhibit complex splitting patterns (multiplet, m) arising from spin-spin coupling with each other. The electron-donating amino and methyl groups, and the electron-withdrawing hydroxymethyl group, will influence the precise chemical shifts of these protons.

-

Amino Protons (NH₂): The two protons of the primary amine group typically appear as a broad singlet around δ 4.9 ppm in DMSO-d₆.[2] The broadness of this signal is due to rapid chemical exchange with trace amounts of water and quadrupole broadening from the nitrogen atom.

-

Benzylic Protons (CH₂OH): The two protons of the benzylic methylene group are chemically equivalent and are expected to appear as a singlet around δ 4.40 ppm. Their proximity to the electron-withdrawing hydroxyl group and the aromatic ring results in a downfield shift compared to a simple alkyl chain.

-

Hydroxyl Proton (OH): The hydroxyl proton signal is often observed as a broad singlet around δ 5.0 ppm in DMSO-d₆.[3] Its chemical shift and broadness are highly dependent on concentration, temperature, and solvent due to hydrogen bonding and chemical exchange.

-

Methyl Protons (CH₃): The three equivalent protons of the methyl group will give rise to a sharp singlet at approximately δ 2.15 ppm. This upfield chemical shift is characteristic of a methyl group attached to an aromatic ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon skeleton of the molecule. The following table summarizes the predicted ¹³C NMR data for this compound.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~146 | C-2 |

| ~130 | C-5 |

| ~128 | C-4 |

| ~126 | C-1 |

| ~116 | C-6 |

| ~115 | C-3 |

| ~62 | C H₂OH |

| ~20 | C H₃ |

In-depth Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will appear in the aromatic region of the spectrum (δ 115-146 ppm). The carbon atom attached to the amino group (C-2) is expected to be the most downfield due to the strong deshielding effect of the nitrogen atom.[2] The carbon bearing the methyl group (C-5) and the other substituted carbon (C-1) will also have distinct chemical shifts. The remaining aromatic carbons (C-3, C-4, and C-6) will have chemical shifts influenced by the electronic effects of the substituents.

-

Benzylic Carbon (CH₂OH): The carbon of the benzylic methylene group is expected to resonate at approximately δ 62 ppm. Its attachment to the electronegative oxygen atom causes a significant downfield shift.

-

Methyl Carbon (CH₃): The carbon of the methyl group will appear at a characteristic upfield chemical shift of around δ 20 ppm.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR data is crucial for accurate structural elucidation. The following is a field-proven, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Data Acquisition

Caption: A streamlined workflow for the acquisition and processing of NMR data.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR.[4]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final sample height in the NMR tube should be approximately 4-5 cm.[5]

-

-

NMR Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high-resolution spectra.

-

-

¹H NMR Acquisition:

-

Load standard ¹H NMR acquisition parameters.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a 30° or 45° pulse angle to allow for a shorter relaxation delay.

-

Set the relaxation delay (d1) to at least 1-2 seconds to ensure adequate relaxation of the protons.

-

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Load standard ¹³C NMR acquisition parameters with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

Use a 30° pulse angle to optimize signal intensity for a given experiment time.

-

Set a relaxation delay of at least 2 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[4]

-

-

Data Processing and Analysis:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding atoms in the molecule.

-

Conclusion

This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR data for this compound. By understanding the principles of NMR spectroscopy and following the detailed experimental protocol, researchers can confidently acquire and interpret high-quality NMR data for this and similar molecules. The presented spectral analysis, though based on predicted values, serves as a robust framework for the structural verification and purity assessment that are critical in research and drug development.

References

Mass Spectrometry Analysis of 2-Amino-5-methylbenzyl alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 2-Amino-5-methylbenzyl alcohol (C₈H₁₁NO), a compound of interest in various research and development sectors. This document outlines its mass spectral characteristics, proposes fragmentation pathways, and provides standardized experimental protocols for its analysis.

Compound Profile

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 34897-84-2 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₁NO | [1][2][3][5][6] |

| Molecular Weight | 137.18 g/mol | [1][3][5][6] |

| Structure | (2-amino-5-methylphenyl)methanol | [1] |

Mass Spectral Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern. The quantitative data available from Gas Chromatography-Mass Spectrometry (GC-MS) analysis is summarized below.

| m/z | Ion | Relative Intensity | Notes |

| 137 | [M]⁺ | Present | Molecular Ion Peak.[1] |

| 119 | [M-H₂O]⁺ | 2nd Highest Peak | Loss of a water molecule.[1] |

| 118 | [M-H₂O-H]⁺ | Top Peak | Loss of water followed by a hydrogen radical.[1] |

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (EI) is primarily driven by the presence of the amino and benzyl alcohol functional groups. The following is a proposed fragmentation pathway based on established chemical principles and the observed mass spectral data.

Upon ionization, the molecule loses an electron to form the molecular ion at m/z 137 . The primary fragmentation route involves the characteristic loss of a water molecule (18 Da) from the benzyl alcohol group, a common fragmentation for alcohols, leading to the formation of a resonance-stabilized cation at m/z 119 [7][8][9][10]. Subsequent loss of a hydrogen radical from this intermediate results in the base peak at m/z 118 .

Caption: Proposed EI fragmentation pathway for this compound.

Experimental Protocols

The following is a generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For analysis in complex matrices, an appropriate extraction method such as liquid-liquid extraction or solid-phase extraction should be employed to isolate the analyte and minimize matrix effects.

4.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MSD Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

Caption: General experimental workflow for the GC-MS analysis.

Conclusion

The mass spectrometry analysis of this compound reveals a clear and predictable fragmentation pattern dominated by the loss of water and a subsequent hydrogen radical. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals in the accurate identification and quantification of this compound. The provided experimental protocol can be adapted to various analytical challenges in drug development and scientific research.

References

- 1. This compound | C8H11NO | CID 576450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 34897-84-2 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 34897-84-2 [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Infrared (IR) spectrum of 2-Amino-5-methylbenzyl alcohol

An In-depth Technical Guide to the Infrared (IR) Spectrum of 2-Amino-5-methylbenzyl alcohol

Foreword: The Molecular Blueprint in Drug Development

In the landscape of pharmaceutical research and development, the unambiguous characterization of molecular entities is paramount. Intermediates and active pharmaceutical ingredients (APIs) must be rigorously identified and their purity confirmed to ensure the safety and efficacy of the final drug product. Infrared (IR) spectroscopy serves as a rapid, reliable, and non-destructive analytical technique, providing a unique "molecular fingerprint" that is indispensable for structural elucidation and quality control.

This guide provides an in-depth analysis of the infrared spectrum of this compound (CAS: 34897-84-2), a versatile building block in organic synthesis.[1][2] We will dissect its spectral features, correlating specific absorption bands to the vibrational modes of its constituent functional groups. The objective is to move beyond mere peak identification to a deeper understanding of how the molecule's architecture dictates its interaction with infrared radiation. This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to drive their scientific endeavors.

The Molecule: this compound

This compound is an aromatic compound featuring a benzene ring substituted with an amino (-NH₂), a methyl (-CH₃), and a hydroxymethyl (-CH₂OH) group. This unique combination of functional groups makes it a valuable intermediate in the synthesis of more complex molecules.[2]

Molecular Structure and Properties:

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁NO | [3][4] |

| Molecular Weight | 137.18 g/mol | [1][3] |

| CAS Number | 34897-84-2 | [1] |

| Physical Form | Solid | |

| Melting Point | 123-126 °C |

The presence of the primary amine, primary alcohol, and the substituted aromatic ring gives rise to a rich and informative infrared spectrum. Understanding these features is the first step in utilizing IR spectroscopy for its quality assessment.

Principles of IR Spectroscopy: A Vibrational Story

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to IR radiation, it absorbs energy at frequencies that correspond to the natural vibrational frequencies of its chemical bonds. These vibrations can be categorized primarily as stretching (a change in bond length) or bending (a change in bond angle).

The resulting IR spectrum is a plot of absorbance or transmittance as a function of frequency (typically expressed as wavenumber, cm⁻¹). Each peak, or absorption band, corresponds to a specific vibrational mode. The spectrum is divided into two main regions:

-

Functional Group Region (4000-1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, N-H, C=O).

-

Fingerprint Region (1500-400 cm⁻¹): This region contains a complex pattern of absorptions arising from the stretching and bending of many single bonds. This pattern is unique to a specific molecule, serving as its "fingerprint."

Predicted and Observed IR Spectrum of this compound

The interpretation of an IR spectrum is a systematic process of correlating observed absorption bands with known vibrational frequencies of functional groups. The structure of this compound allows us to predict the key absorptions we expect to see.

Key Functional Groups and Their Expected Vibrational Frequencies

| Functional Group | Bond Vibration | Expected Range (cm⁻¹) | Notes |

| Primary Alcohol | O-H stretch (H-bonded) | 3500–3200 (strong, broad) | Hydrogen bonding significantly broadens this peak.[5][6] |

| C-O stretch | 1320–1000 (strong) | Characteristic of alcohols.[7] | |

| Primary Aromatic Amine | N-H stretch (asymmetric & symmetric) | 3500–3300 (medium, two peaks) | Primary amines show two distinct N-H stretching bands.[6][8][9] |

| N-H bend (scissoring) | 1650–1580 (medium) | A key indicator for primary amines.[5] | |

| C-N stretch | 1335–1250 (strong) | For aromatic amines.[5] | |

| Aromatic Ring | Aromatic C-H stretch | 3100–3000 (medium) | Peaks appear just above 3000 cm⁻¹.[7] |

| C=C stretch (in-ring) | 1600–1450 (medium, multiple peaks) | A series of sharp peaks confirms the aromatic core.[7] | |

| C-H out-of-plane bend | 900–675 (strong) | The position is diagnostic of the ring substitution pattern.[5] | |

| Aliphatic Groups (-CH₃, -CH₂) | Aliphatic C-H stretch | 3000–2850 (medium) | Peaks appear just below 3000 cm⁻¹.[8] |

| C-H bend | 1470–1350 (medium) | Confirms the presence of saturated carbon-hydrogen bonds.[5] |

Detailed Analysis of the Experimental Spectrum

The following analysis is based on a representative Attenuated Total Reflectance (ATR) IR spectrum of this compound.[3]

Table of Major Absorption Bands:

| Observed Wavenumber (cm⁻¹) | Intensity | Assignment | Interpretation |

| ~3380 & ~3290 | Strong, Broad | O-H and N-H Stretching | This complex, broad region is characteristic of hydrogen-bonded O-H from the alcohol, superimposed with the asymmetric and symmetric N-H stretches of the primary amine. The presence of two distinguishable peaks within the broad envelope is a strong indicator of the primary amine.[6][8] |

| ~3010 | Medium | Aromatic C-H Stretch | This absorption, appearing just above the 3000 cm⁻¹ line, confirms the presence of C-H bonds on the benzene ring.[10] |

| ~2920 & ~2860 | Medium | Aliphatic C-H Stretch | These peaks, located just below 3000 cm⁻¹, are due to the symmetric and asymmetric stretching of the C-H bonds in the methyl (-CH₃) and methylene (-CH₂) groups.[8] |

| ~1620 | Strong | N-H Bending | This strong band corresponds to the N-H scissoring (bending) vibration of the primary amine group.[5] |

| ~1500 & ~1450 | Medium, Sharp | Aromatic C=C Stretching | These sharp absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring. |

| ~1260 | Strong | Aromatic C-N Stretching | This intense peak is attributed to the stretching vibration of the carbon-nitrogen bond of the aromatic amine.[5] |

| ~1010 | Strong | C-O Stretching | A very strong and prominent peak in the fingerprint region, this is the characteristic C-O stretching vibration of the primary alcohol functional group.[11][12] |

| ~815 | Strong | Aromatic C-H Out-of-Plane Bending | This strong absorption is due to the out-of-plane bending of the C-H bonds on the substituted benzene ring. Its position can provide information about the 1,2,4-trisubstitution pattern. |

Experimental Protocol: Acquiring a High-Fidelity ATR-IR Spectrum

To ensure the generation of a reliable and reproducible IR spectrum, a standardized experimental protocol is essential. The use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is a modern, efficient, and field-proven method for analyzing solid samples.

Objective

To acquire a high-quality FTIR spectrum of solid this compound using an ATR accessory for the purpose of structural verification and quality control.

Materials and Equipment

-

Sample: this compound, solid (purity ≥ 98%)

-

Instrument: FTIR Spectrometer

-

Accessory: Single-bounce diamond ATR accessory

-

Tools: Spatula, laboratory wipes, Reagent-grade isopropyl alcohol

Step-by-Step Methodology

-

Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

ATR Crystal Cleaning: Clean the surface of the diamond ATR crystal meticulously using a laboratory wipe moistened with isopropyl alcohol. Allow the solvent to evaporate completely.

-

Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the absorbance of the ambient atmosphere and the instrument itself and will be automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.

-

Sample Application: Place a small amount (typically 1-5 mg) of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

-

Applying Pressure: Lower the ATR pressure clamp to apply consistent and firm pressure on the sample. This ensures intimate contact between the solid sample and the crystal surface, which is critical for obtaining a high-quality spectrum.

-

Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters as the background (32 scans, 4 cm⁻¹ resolution).

-

Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample scan against the background scan to produce the final infrared spectrum in absorbance or transmittance units.

-

Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal surface thoroughly with isopropyl alcohol and a laboratory wipe.

Experimental Workflow Diagram

Caption: Workflow for Acquiring an ATR-IR Spectrum.

System Trustworthiness and Validation

The protocol described is a self-validating system. Trustworthiness is established through several key checks:

-

Background Integrity: A "clean" background spectrum, free of significant water (broad bands ~3400 cm⁻¹) and CO₂ (sharp bands ~2350 cm⁻¹) absorptions, validates the instrument's readiness.

-

Reproducibility: Re-running the same sample should yield a virtually identical spectrum, confirming the consistency of the sample application and measurement process.

-

Reference Comparison: The ultimate validation comes from comparing the acquired spectrum to an authenticated reference spectrum from a spectral library or database, such as the one available through PubChem from supplier sources.[3] The congruence of peak positions, relative intensities, and shapes confirms the identity and purity of the material.

Conclusion

The infrared spectrum of this compound is a rich source of structural information, with distinct and identifiable absorption bands corresponding to its alcohol, primary amine, and substituted aromatic functionalities. The broad O-H/N-H stretching region, the sharp aromatic and aliphatic C-H stretches, and the strong, characteristic bands of N-H bending, C-N stretching, and C-O stretching in the fingerprint region collectively form a unique molecular signature. By employing a robust and validated experimental protocol, IR spectroscopy serves as an authoritative tool for the rapid and accurate identification of this important chemical intermediate, underpinning the integrity of the drug development process.

References

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C8H11NO | CID 576450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H11NO) [pubchemlite.lcsb.uni.lu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. learnexams.com [learnexams.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-methylbenzyl Alcohol

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and synthetic applications of 2-Amino-5-methylbenzyl alcohol (CAS No: 34897-84-2). Directed at researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its use as a versatile building block in medicinal chemistry and organic synthesis. The guide details the compound's structural and chemical identity, key physical and chemical parameters, and provides actionable, step-by-step protocols for its characterization and synthesis. Furthermore, it explores its role as a precursor in the synthesis of quinoline derivatives, highlighting its significance in the development of novel therapeutic agents.

Introduction: The Strategic Value of a Bifunctional Building Block

This compound is an aromatic compound featuring both a nucleophilic amino group and a reactive primary alcohol on a toluene scaffold.[1] This unique bifunctional arrangement makes it a valuable intermediate in the synthesis of a wide array of more complex molecules, particularly heterocyclic systems that form the core of many pharmaceutical agents.[2][3] Its structure allows for selective chemical transformations at either the amino or the alcohol moiety, providing synthetic chemists with a versatile tool for molecular construction.

The strategic placement of the amino and hydroxymethyl groups ortho to each other on the benzene ring is particularly significant. This arrangement is conducive to intramolecular cyclization reactions, a key strategy in the efficient synthesis of fused heterocyclic compounds like quinolines and quinazolines.[4][5] Understanding the fundamental physicochemical properties of this molecule is paramount for optimizing reaction conditions, developing robust analytical methods for quality control, and ultimately, accelerating drug discovery and development programs. This guide aims to provide that foundational knowledge, grounded in established scientific principles and validated methodologies.

Compound Identification and Core Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is the bedrock of its effective application in research and development. This section consolidates the key identifiers and physicochemical data for this compound.

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 34897-84-2 | [4][6] |

| IUPAC Name | (2-amino-5-methylphenyl)methanol | [4] |

| Molecular Formula | C₈H₁₁NO | [4][6] |

| Molecular Weight | 137.18 g/mol | [4][6] |

| Canonical SMILES | Cc1ccc(N)c(CO)c1 | [6] |

| InChI Key | STWNJQOCTNSGLJ-UHFFFAOYSA-N | [6] |

| Synonyms | (2-Amino-5-methyl-phenyl)-methanol, Benzenemethanol, 2-amino-5-methyl- |

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. These parameters are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate purification and handling procedures.

| Property | Value | Source(s) |

| Appearance | Cream powder, Off-white to light yellow solid | [1][2] |

| Melting Point | 123-126 °C (lit.) | [1][6] |

| Boiling Point | 293.2 °C at 760 mmHg (Predicted) | |

| 145-150 °C at 13 Torr | [1] | |

| pKa | 14.48 ± 0.10 (Predicted, for the alcohol proton) | [1] |

| logP (XLogP3) | 0.6 (Predicted) | [4] |

| Solubility | Soluble in various organic solvents. | [2] |

| Storage Conditions | Store at 0-8°C in an inert atmosphere, kept in a dark place. | [1][2] |

Synthesis and Reactivity

This compound serves as a key starting material for a variety of chemical transformations. Its synthesis from commercially available precursors is straightforward, and its functional groups offer multiple avenues for further chemical modification.

Synthetic Protocol: Reduction of 2-Amino-5-methylbenzoic acid

A common and efficient method for the preparation of this compound is the reduction of the corresponding carboxylic acid using a powerful reducing agent like lithium aluminum hydride (LAH).[1]

Causality: LAH is a potent, non-selective reducing agent capable of reducing carboxylic acids directly to primary alcohols. The reaction proceeds via the formation of a complex aluminum alkoxide intermediate, which is then hydrolyzed during the workup to yield the desired alcohol. Tetrahydrofuran (THF) is an ideal solvent as it is aprotic and can solvate the LAH.

Experimental Protocol:

-

Reaction Setup: Suspend lithium aluminum hydride (2.0 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0 °C using an ice bath.

-

Addition of Starting Material: Dissolve 2-amino-5-methylbenzoic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LAH suspension over a period of 20-30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by the sequential dropwise addition of deionized water (volume equal to the mass of LAH used), followed by 15% aqueous sodium hydroxide solution (same volume), and finally, more deionized water (3 times the initial volume of water).

-

Workup: A granular precipitate of aluminum salts will form. Filter the resulting suspension through a pad of celite or diatomaceous earth. Wash the filter cake thoroughly with ethyl acetate.

-

Extraction and Purification: Combine the organic filtrates and wash with a saturated saline solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization if necessary.[1]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Key Reactivity: Precursor to Quinolines

A significant application of this compound is in the synthesis of quinolines, a class of N-heterocycles prevalent in many approved drugs. The "indirect Friedländer synthesis" utilizes 2-aminobenzyl alcohols as stable and readily available alternatives to the often unstable 2-aminobenzaldehydes or ketones.

In a notable example, 2-aminobenzyl alcohols can undergo a copper-catalyzed dehydrogenative cyclization with ketones to form substituted quinolines.[4] This reaction typically involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then condenses with the ketone in a classic Friedländer annulation.

Plausible Mechanistic Steps:

-

Oxidation: The copper catalyst, in the presence of an oxidant (or through an acceptorless dehydrogenation pathway), oxidizes the primary alcohol of this compound to an aldehyde intermediate.

-

Condensation: The in-situ generated 2-amino-5-methylbenzaldehyde reacts with a ketone (e.g., acetone) via an aldol-type condensation to form an α,β-unsaturated carbonyl compound.

-

Cyclization: The amino group then attacks the carbonyl carbon in an intramolecular fashion, leading to cyclization.

-

Dehydration: Subsequent dehydration of the cyclic intermediate yields the aromatic quinoline ring system.

This modern approach avoids the isolation of sensitive aldehyde intermediates and often proceeds with high atom economy, making it an attractive method for building molecular complexity.[3]

Analytical Characterization Protocols

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. This section provides detailed, field-proven protocols for its characterization using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for verifying the structure of this compound.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 10-25 mg of the this compound sample.[7]

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often preferred for compounds with exchangeable protons (-OH, -NH₂) as it allows for their observation.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Ensure the sample height in the NMR tube is approximately 4-5 cm.

-

-

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16-32 (adjust for concentration).

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled with NOE (zgpg30).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of quaternary carbons).

-

Number of Scans: 1024 or more, depending on concentration.

-

Spectral Width: 0 to 200 ppm.

-

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Analyze chemical shifts, coupling constants, and multiplicities to confirm the molecular structure.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples as it requires minimal sample preparation.[8]

Protocol for ATR-FTIR Analysis:

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[8]

-

-

Sample Application:

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Interpretation:

-

Identify characteristic absorption bands for the key functional groups:

-

O-H stretch (alcohol): Broad band around 3300-3400 cm⁻¹.

-

N-H stretch (amine): Two sharp bands (symmetric and asymmetric) around 3350-3450 cm⁻¹.

-

C-H stretch (aromatic): Bands just above 3000 cm⁻¹.

-

C-H stretch (aliphatic): Bands just below 3000 cm⁻¹.

-

C=C stretch (aromatic): Bands around 1500-1600 cm⁻¹.

-

C-O stretch (primary alcohol): Strong band around 1050 cm⁻¹.

-

-

Analytical Workflow Diagram:

Caption: A comprehensive workflow for the analytical characterization of the compound.

Chromatographic Purity Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for assessing the purity of volatile and thermally stable compounds like this compound.

Protocol for GC-MS Purity Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound at approximately 1 mg/mL in a high-purity solvent such as methanol or ethyl acetate.

-

Perform a serial dilution to a final concentration of ~10 µg/mL.

-

-

Instrument Parameters (Example):

-

GC Column: A standard non-polar column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection: 1 µL, splitless injection.

-

Inlet Temperature: 250 °C.

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temp: 280 °C.

-

Ion Source Temp: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis:

-

Integrate the total ion chromatogram (TIC). The purity is calculated as the peak area of the main component divided by the total area of all peaks, expressed as a percentage.

-

Confirm the identity of the main peak by comparing its mass spectrum with reference library data. Expect to see the molecular ion (m/z 137) and characteristic fragmentation patterns.[4]

-

Safety and Handling

Proper handling of all chemicals is crucial for laboratory safety. This compound has associated hazards that require appropriate precautions.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H315: Causes skin irritation.[4] |

| H319: Causes serious eye irritation.[4] | ||

| H335: May cause respiratory irritation.[4] |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.[3]

-

Spill & Disposal: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a designated container for chemical waste. Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant utility in modern organic and medicinal chemistry. Its bifunctional nature, coupled with its straightforward synthesis, makes it an attractive starting material for the construction of complex molecular architectures, most notably quinoline-based scaffolds. This guide has provided a detailed compilation of its physicochemical properties, offering researchers a solid foundation for its use. The step-by-step protocols for synthesis and analytical characterization are designed to be directly applicable in a laboratory setting, ensuring reliability and reproducibility. By understanding and applying the information contained herein, scientists and drug development professionals can effectively leverage the unique chemical attributes of this compound to advance their research and development objectives.

References

- 1. Unexpected Annulation between 2-Aminobenzyl Alcohols and Benzaldehydes in the Presence of DMSO: Regioselective Synthesis of Substituted Quinolines [organic-chemistry.org]

- 2. Quinoline synthesis [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. mt.com [mt.com]

An In-depth Technical Guide on the Solubility of 2-Amino-5-methylbenzyl alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Amino-5-methylbenzyl alcohol

This compound, with the molecular formula C₈H₁₁NO, is an aromatic amino alcohol.[2][3] Its structure, featuring both an amino and a hydroxyl group, makes it a valuable building block in organic synthesis.[1] The solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, and formulation development.

Quantitative Solubility Data

A thorough literature search did not yield specific quantitative data on the solubility of this compound in common organic solvents. To facilitate future research and provide a template for data presentation, the following table is provided. Researchers are encouraged to populate this table with experimentally determined values.

| Organic Solvent | Chemical Formula | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Reference |

| Methanol | CH₃OH | 25 | Data not available | Data not available | ||

| Ethanol | C₂H₅OH | 25 | Data not available | Data not available | ||

| Acetone | C₃H₆O | 25 | Data not available | Data not available | ||

| Ethyl Acetate | C₄H₈O₂ | 25 | Data not available | Data not available | ||

| Dichloromethane | CH₂Cl₂ | 25 | Data not available | Data not available | ||

| Chloroform | CHCl₃ | 25 | Data not available | Data not available | ||

| Tetrahydrofuran (THF) | C₄H₈O | 25 | Data not available | Data not available | ||

| Toluene | C₇H₈ | 25 | Data not available | Data not available | ||

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 25 | Data not available | Data not available |

Experimental Protocols for Solubility Determination

Several established methods can be employed to determine the solubility of this compound in organic solvents. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent.

The gravimetric method is a straightforward and widely used technique for determining solubility.[4][5][6][7] It involves preparing a saturated solution, separating the undissolved solid, and then determining the concentration of the solute in a known amount of the solution by evaporating the solvent and weighing the residue.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid precipitation or further dissolution due to temperature changes.

-

Alternatively, filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the known volume of the saturated solution under reduced pressure or in a fume hood.

-

Dry the remaining solid residue to a constant weight in a vacuum oven at a suitable temperature.

-

The final weight of the residue represents the mass of this compound dissolved in the known volume of the solvent.

-

-

Calculation:

-

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant (mL)) * 100

-

Molar Solubility (mol/L) = (Mass of residue (g) / Molecular weight of solute) / Volume of supernatant (L)

-

This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range.[8][9][10] It relies on the relationship between absorbance and concentration as defined by the Beer-Lambert law.

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, filter the saturated solution.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Determine the concentration of the diluted solution from the calibration curve.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualizations

The following diagram illustrates the general workflow for determining the solubility of an organic compound using the gravimetric method.

While the direct synthesis of this compound can be achieved through various routes, a common approach for synthesizing amino alcohols involves the reduction of a corresponding nitro or carboxyl functional group. The diagram below illustrates a generalized synthetic pathway for producing an amino alcohol from a substituted nitrobenzoic acid, a plausible precursor route.

Conclusion

Understanding the solubility of this compound in organic solvents is fundamental for its effective use in research and development. This guide provides the necessary framework and detailed experimental protocols to enable researchers to determine this critical property. The presented methodologies, particularly the gravimetric and UV/Vis spectrophotometry methods, are robust and widely applicable. The generation of precise solubility data will undoubtedly facilitate the optimization of reaction conditions, purification processes, and the development of novel formulations involving this important chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H11NO | CID 576450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98 34897-84-2 [sigmaaldrich.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. pharmajournal.net [pharmajournal.net]

- 7. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure Determination of 2-Amino-5-methylbenzyl alcohol: A Methodological Approach

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The solid-state structure of an active pharmaceutical ingredient (API) or its synthetic intermediates is of paramount importance in drug development, influencing critical properties such as solubility, stability, and bioavailability. 2-Amino-5-methylbenzyl alcohol is a versatile building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and cardiovascular systems[1][2]. This guide provides a comprehensive, in-depth technical overview of the methodologies required to determine the crystal structure of this compound. While a definitive crystal structure is not publicly available at the time of this writing, this document serves as a senior application scientist's perspective on the complete workflow, from synthesis and crystallization to single-crystal X-ray diffraction (SC-XRD) analysis and the interpretation of potential intermolecular interactions. Every protocol described herein is designed as a self-validating system, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of Solid-State Characterization

This compound (C₈H₁₁NO) is a key intermediate in organic synthesis due to its bifunctional nature, possessing both a nucleophilic amino group and a versatile benzyl alcohol moiety[1]. These functional groups allow for a range of chemical transformations, making it a valuable precursor for more complex molecules in medicinal chemistry[1]. The three-dimensional arrangement of molecules in a crystalline solid, known as the crystal packing, is dictated by a delicate balance of intermolecular forces. Understanding these interactions is crucial as they govern the material's physicochemical properties. For drug development professionals, a detailed crystallographic analysis can inform polymorph screening, formulation strategies, and the prediction of material behavior during manufacturing and storage.